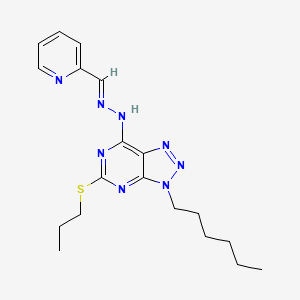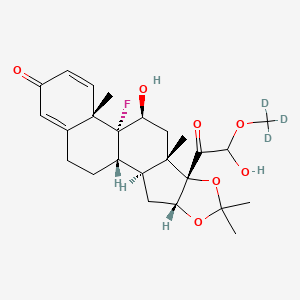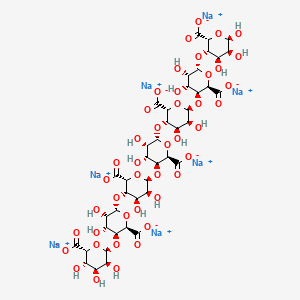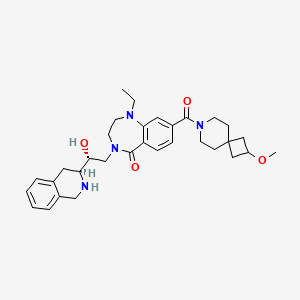
Prmt5-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-18 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histone and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where PRMT5 is implicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-18 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Prmt5-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5, including its role in gene expression and cell differentiation.
Medicine: Investigated as a potential therapeutic agent for treating cancers, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Prmt5-IN-18 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as gene expression, RNA processing, and signal transduction. The molecular targets and pathways involved include histones H4R3, H3R2, H3R8, and H2AR3, as well as non-histone proteins .
Comparison with Similar Compounds
Similar Compounds
PRMT5 Inhibitors: Other inhibitors of PRMT5 include pemrametostat and 3039-0164, which also target the methyltransferase activity of PRMT5
PRMT1 Inhibitors: Compounds like DCLX069 and DCLX078 inhibit PRMT1, another member of the PRMT family.
Uniqueness
Prmt5-IN-18 is unique due to its specific binding affinity and inhibitory activity against PRMT5. Unlike some other inhibitors, it does not compete with S-adenosyl methionine (SAM) for binding, which may result in fewer off-target effects and improved therapeutic efficacy .
Properties
Molecular Formula |
C32H42N4O4 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1-ethyl-4-[(2R)-2-hydroxy-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethyl]-8-(2-methoxy-7-azaspiro[3.5]nonane-7-carbonyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C32H42N4O4/c1-3-34-14-15-36(21-29(37)27-16-22-6-4-5-7-24(22)20-33-27)31(39)26-9-8-23(17-28(26)34)30(38)35-12-10-32(11-13-35)18-25(19-32)40-2/h4-9,17,25,27,29,33,37H,3,10-16,18-21H2,1-2H3/t27-,29+/m0/s1 |
InChI Key |
BWPMFVYROSUWOV-LMSSTIIKSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)C[C@H]([C@@H]5CC6=CC=CC=C6CN5)O |
Canonical SMILES |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)CC(C5CC6=CC=CC=C6CN5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
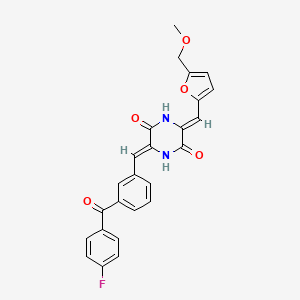
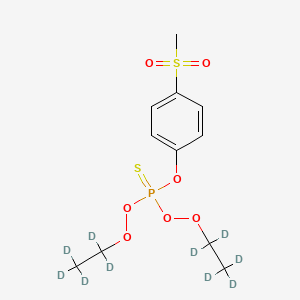
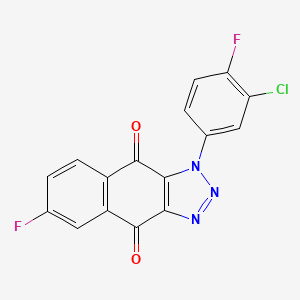
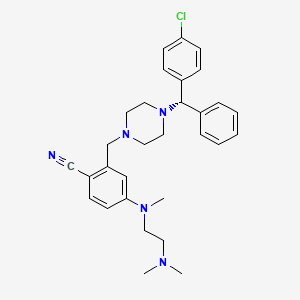
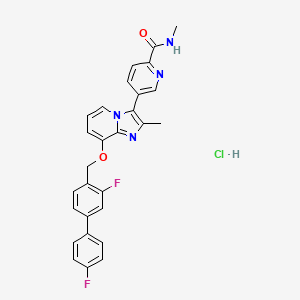
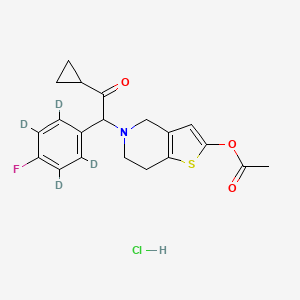
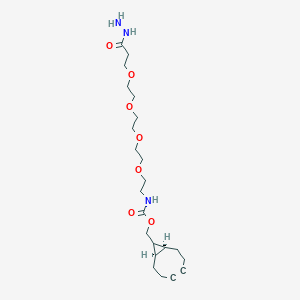
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

